

NVP-BHG712 Isomer Selectivity: A Comparative Analysis Against Receptor Tyrosine Kinases

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Compound of Interest

Compound Name: NVP-BHG712 isomer

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This guide provides a detailed comparison of the kinase selectivity of NVP-BHG712 and its commonly available regioisomer, NVP-BHG712iso. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in utilizing these small molecule inhibitors for research purposes. A significant finding in recent years has been the discovery that many commercially available batches of NVP-BHG712 are, in fact, a regioisomer (NVPiso), which exhibits a distinct selectivity profile.[1][2][3] This guide will delineate the differences in inhibitory activity based on published experimental data.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activities of NVP-BHG712 and its regioisomer against a panel of receptor tyrosine kinases. The data is compiled from various biochemical and cellular assays.



Target Kinase	NVP-BHG712	NVP- BHG712iso	Assay Type	Reference
EphB4	25 nM (ED50)	-	Cellular Autophosphoryla tion	[1][4]
3.0 nM (IC50)	1660 nM (IC50)	NanoBRET	[2][5]	
5.7 nM (KD)	142 nM (KD)	Microscale Thermophoresis	[2]	
EphA2	3.3 nM (IC50)	163 nM (IC50)	Biochemical	[5][6]
EphA1	303 nM (IC50)	-	Biochemical	[7]
EphA3	0.3 nM (IC ₅₀)	-	Biochemical	[7]
VEGFR2	4200 nM (ED₅o)	-	Cellular Autophosphoryla tion	[4][8]
c-Raf	Moderate Inhibition	-	Biochemical	[4]
c-Src	Moderate Inhibition	-	Biochemical	[4]
c-Abl	Moderate Inhibition	-	Biochemical	[4]
DDR1	-	Primary Target	Kinobeads Assay	[2]

Note: The original NVP-BHG712 demonstrates high potency and selectivity for the Eph receptor family, particularly EphB4, with significantly less activity against VEGFR2.[4][7] In contrast, the regioisomer NVP-BHG712iso shows substantially reduced affinity for EphB4 and other Eph receptors, with its primary target identified as Discoidin Domain Receptor 1 (DDR1). [2]

Experimental Protocols



Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Cellular Eph Receptor Autophosphorylation Assay

This assay is designed to measure the ability of a compound to inhibit the ligand-induced autophosphorylation of a specific Eph receptor in a cellular context.[4][9]

- Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in standard conditions. Cells are transiently transfected with a plasmid encoding the full-length human cDNA of the desired Eph receptor (e.g., EphB4, EphA2, EphB2, EphB3) using a suitable transfection reagent like FuGENE 6.[4]
- Compound Incubation: One hour prior to stimulation, the transfected cells are treated with varying concentrations of NVP-BHG712 or its isomer.
- Ligand Stimulation: To induce receptor autophosphorylation, cells are stimulated for 30 minutes with the appropriate soluble ephrin ligand. For EphA receptors (EphA2, EphA3), ephrinA1-Fc (1 μg/ml) is used. For EphB receptors (EphB2, EphB3, EphB4), a combination of ephrinB1-Fc and ephrinB2-Fc (1 μg/ml each) is added.[9]
- Immunoprecipitation: Following stimulation, cells are lysed. The specific Eph receptor is immunoprecipitated from the cell lysate using an antibody targeting the receptor.
- Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The level of tyrosine phosphorylation is detected using a generic anti-phospho-tyrosine antibody. The total amount of immunoprecipitated receptor is also determined as a loading control.
- Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total receptor signal. The half-maximal effective dose (ED₅₀) is calculated from the dose-response curve.

In Vitro Kinase Assays (TR-FRET and Mobility Shift)

These biochemical assays quantify the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant kinases.[4]

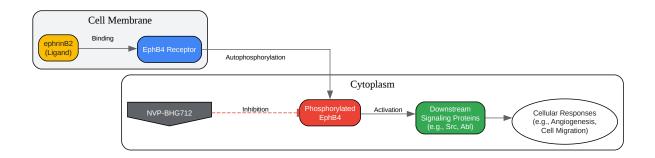


- Kinase Reaction: The reaction is typically performed in a multi-well plate. Each well contains
 the recombinant purified kinase, a suitable substrate (e.g., a generic peptide substrate), and
 ATP.
- Compound Addition: NVP-BHG712 or its isomer is added to the wells at various concentrations.
- Assay Principle:
 - TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) LanthaScreen™: This assay uses a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing a donor fluorophore (on the antibody) and an acceptor fluorophore (on the substrate) into proximity, resulting in a FRET signal.
 - Caliper Mobility Shift Assay: This assay separates the phosphorylated and nonphosphorylated substrate based on differences in their electrophoretic mobility in a microfluidic chip. The amount of product (phosphorylated substrate) is quantified.
- Data Analysis: The kinase activity is measured at each inhibitor concentration. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the evaluation of NVP-BHG712.

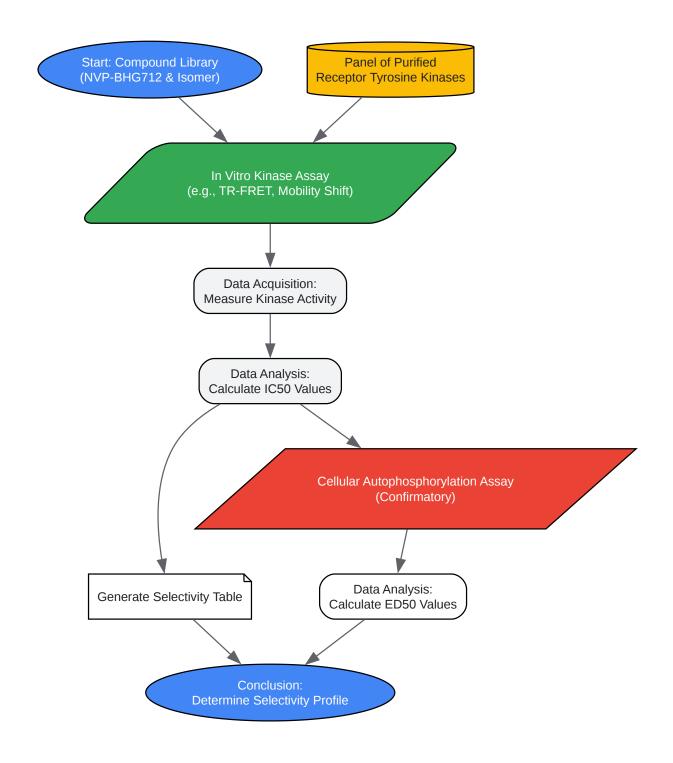




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Caption: EphB4 receptor forward signaling pathway and point of inhibition by NVP-BHG712.





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Caption: Experimental workflow for determining kinase inhibitor selectivity.



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